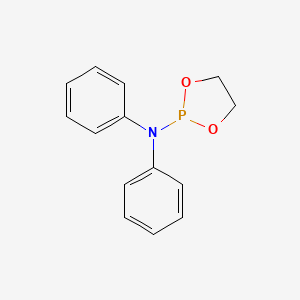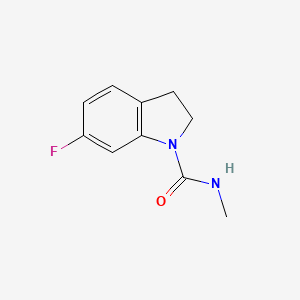![molecular formula C19H22N2OS B14381349 10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL CAS No. 89907-42-6](/img/structure/B14381349.png)
10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound features a phenothiazine core with a piperidine substituent, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of phenothiazine with a piperidine derivative. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenothiazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an aprotic solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Alkylated or acylated phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process. It also interacts with neurotransmitter receptors in the brain, modulating their activity. These interactions lead to its observed pharmacological effects, such as antipsychotic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Known for its antipsychotic effects.
Uniqueness
10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other phenothiazine derivatives, this compound has a piperidine substituent that enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
89907-42-6 |
|---|---|
Molekularformel |
C19H22N2OS |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
10-[(1-methylpiperidin-3-yl)methyl]phenothiazin-1-ol |
InChI |
InChI=1S/C19H22N2OS/c1-20-11-5-6-14(12-20)13-21-15-7-2-3-9-17(15)23-18-10-4-8-16(22)19(18)21/h2-4,7-10,14,22H,5-6,11-13H2,1H3 |
InChI-Schlüssel |
NKTFCQQTFZFARJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC(=C42)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[2-(dipropylamino)-2-oxoethyl]sulfanyl-3-methylphenyl]sulfanyl-N,N-dipropylacetamide](/img/structure/B14381268.png)
![[(1-Methoxyoctyl)sulfanyl]benzene](/img/structure/B14381279.png)

![3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propane-1,2-diyl diacetate](/img/structure/B14381288.png)

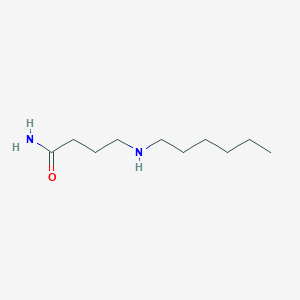
oxophosphanium](/img/structure/B14381320.png)
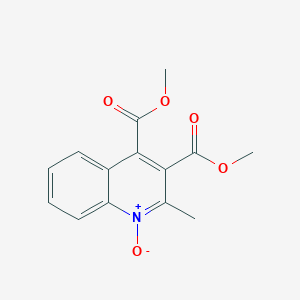
![6,6',7,7'-Tetraethoxy-3,3'-dimethyl[2,2'-binaphthalene]-1,1',4,4'-tetrone](/img/structure/B14381331.png)
![2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B14381336.png)
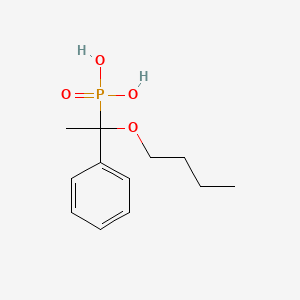
![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-2-methylbenzene-1-sulfonamide](/img/structure/B14381347.png)
